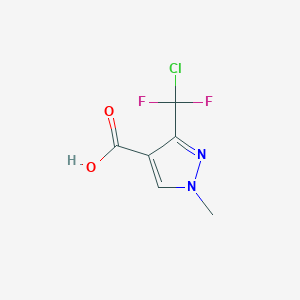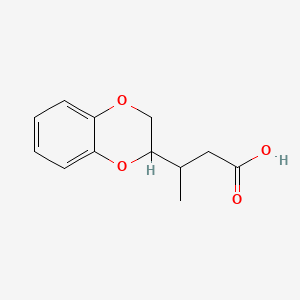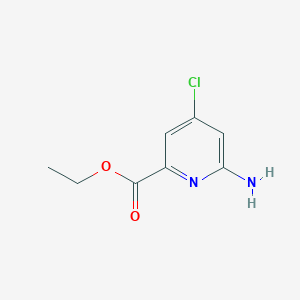![molecular formula C14H20N4O4S B13584211 tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-ButylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a pyridin-3-ylmethyl group attached to a sulfamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridin-3-ylmethylamine with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Addition of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group.
Carbamoylation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanoethyl and pyridin-3-ylmethyl groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-ButylN-[(2-cyanoethyl)sulfamoyl]carbamate: Lacks the pyridin-3-ylmethyl group, making it less complex.
tert-ButylN-[(pyridin-3-yl)methyl]sulfamoyl]carbamate: Lacks the cyanoethyl group, affecting its reactivity.
tert-ButylN-[(2-cyanoethyl)[(phenyl)methyl]sulfamoyl]carbamate: Contains a phenyl group instead of a pyridin-3-yl group, altering its chemical properties.
Uniqueness
The presence of both the cyanoethyl and pyridin-3-ylmethyl groups in tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate provides a unique combination of reactivity and binding affinity. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex synthetic routes.
属性
分子式 |
C14H20N4O4S |
|---|---|
分子量 |
340.40 g/mol |
IUPAC 名称 |
tert-butyl N-[2-cyanoethyl(pyridin-3-ylmethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C14H20N4O4S/c1-14(2,3)22-13(19)17-23(20,21)18(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,9,11H2,1-3H3,(H,17,19) |
InChI 键 |
JRLIGYNKLIYOGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N(CCC#N)CC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)



![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

